N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c1-13-7-10-19(17(11-13)20(25)14-5-3-2-4-6-14)23-21(26)16-12-15(24(27)28)8-9-18(16)22/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKRTZPRMPWYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 2-benzoyl-4-methylphenylamine with 2-chloro-5-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction, crystallization, and recrystallization techniques are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-(2-benzoyl-4-methylphenyl)-2-amino-5-nitrobenzamide.
Reduction: Formation of N-(2-benzoyl-4-methylphenyl)-2-chloro-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide has been investigated for its potential as an antimicrobial and anticancer agent:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic processes .
- Anticancer Properties : Studies indicate that the compound may inhibit cancer cell growth through enzyme inhibition and receptor binding, potentially leading to altered cellular signaling pathways .
Organic Synthesis
In organic chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. It is utilized as a reagent in various organic reactions, contributing to the development of new chemical entities with desired properties.
Materials Science
The unique structure of this compound makes it valuable in the development of specialty chemicals , including dyes and pigments. Its chemical properties allow it to be incorporated into materials that require specific functionalities, enhancing their performance in industrial applications.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of this compound on human colorectal carcinoma cell lines (HCT116). The compound exhibited significant cytotoxicity compared to standard chemotherapeutics, indicating its potential as a novel therapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of the compound were assessed against Gram-positive and Gram-negative bacteria. Results demonstrated that it effectively inhibited bacterial growth, supporting its application in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide are best understood in the context of its structural analogs. Key comparisons are outlined below:
Substituent Effects on PPARγ Phosphorylation Inhibition
Key Insights :
- Hydrophobic substituents (e.g., benzoyl, benzyl) are critical for PPARγ inhibition, as they stabilize interactions with the target’s hydrophobic regions .
- Hydrophilic modifications (e.g., piperazine in SB1451) improve solubility but require careful balancing to avoid compromising activity .
Physicochemical Properties
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
Overview of Biological Activity
Research has indicated that this compound exhibits antimicrobial and anticancer properties. The compound's structure allows it to interact with various biological targets, leading to inhibition of specific enzymes and modulation of cellular pathways.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in cancer therapy, where enzyme inhibition can slow down tumor growth.
- Reactive Intermediates : The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects on cancer cells.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies and Research Findings
- Antimicrobial Studies : In a study evaluating the antimicrobial properties, this compound showed zones of inhibition ranging from 9 to 20 mm against selected bacterial strains, indicating promising potential as an antimicrobial agent .
- Cytotoxicity Assessments : Research involving the compound's cytotoxic effects on cancer cell lines revealed an IC50 value of approximately 10 nM against CCRF-CEM leukemia cells. This suggests strong antiproliferative activity, warranting further investigation into its use as a chemotherapeutic agent .
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. It displayed significant inhibitory activity with IC50 values comparable to established inhibitors like acarbose .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide and its intermediates?
- Methodological Answer : The synthesis typically involves converting 2-chloro-5-nitrobenzoic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF) . Subsequent coupling with 2-amino-4-methylbenzophenone under anhydrous conditions (e.g., in acetone with triethylamine as a base) yields the target compound. Reaction optimization should focus on temperature control (e.g., maintaining −20°C during acylation to minimize side reactions) and solvent selection (polar aprotic solvents improve yields). Purity is confirmed via melting point analysis and HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., nitro and chloro substituents deshield adjacent protons).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 395.7).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Elemental Analysis : Validate empirical formula (C₂₁H₁₆ClN₃O₃) with <0.4% deviation .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodological Answer : For PPARγ-targeted studies:
- Kinase Inhibition Assays : Measure inhibition of Cdk5-mediated phosphorylation of PPARγ using radioactive [γ-³²P]ATP. IC₅₀ values are calculated via dose-response curves (e.g., 10 nM–100 µM range) .
- Cellular Assays : Use HEK293 cells overexpressing PPARγ. Monitor phosphorylation at Ser273 via Western blot with phospho-specific antibodies. Include controls with non-covalent inhibitors to confirm covalent binding mechanisms .
Advanced Research Questions
Q. How can structural modifications to the 2-chloro-5-nitrobenzamide scaffold enhance PPARγ inverse agonism?
- Methodological Answer :
- Hydrophobic Substituents : Introduce benzyl or aryl groups at the N-2 position to occupy the hydrophobic cleft between H3 and β3–β4 loops of PPARγ, reducing conformational flexibility. This improves inhibitory potency (e.g., SB1405 in ).
- Solubility Optimization : Attach hydrophilic moieties (e.g., piperazine) to the benzyl group while retaining the 2-chloro-5-nitrobenzamide core. Evaluate logP via shake-flask assays and aqueous solubility using nephelometry .
- Crystallography : Co-crystallize derivatives with PPARγ ligand-binding domain (LBD) (e.g., PDB deposition). Use SHELXL for refinement and Olex2 for visualizing ligand-receptor interactions .
Q. What experimental and computational approaches resolve contradictions in pharmacological data (e.g., off-target effects on TRP channels)?
- Methodological Answer :
- Selectivity Profiling : Screen against TRPM3/TRPC5 channels using calcium flux assays. Compare effects of rosiglitazone (PPARγ agonist) and 2-chloro-5-nitrobenzamide derivatives to decouple PPARγ-dependent vs. -independent mechanisms .
- Density Functional Theory (DFT) : Model electronic properties of the nitro and chloro groups to predict non-covalent interactions with off-target ion channels .
- Statistical Analysis : Apply two-way ANOVA to distinguish concentration-dependent effects (e.g., TRPM3 inhibition vs. TRPC5 activation) .
Q. How can X-ray crystallography and NMR elucidate the conformational dynamics of PPARγ bound to this compound?
- Methodological Answer :
- Crystallography : Grow crystals of PPARγ LBD with ligand using hanging-drop vapor diffusion (20% PEG 3350, pH 7.5). Collect data at synchrotron facilities (λ = 0.978 Å). Refine structures with SHELXL (R-factor < 0.20) and validate with Rfree .
- NMR Spectroscopy : Perform ¹⁵N-¹H HSQC on ¹⁵N-labeled PPARγ LBD. Monitor chemical shift perturbations to map ligand-induced conformational changes (e.g., stabilization of the β-sheet region) .
- Ensemble Analysis : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to compare apo- and ligand-bound states over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
